molecular formula C13H18BN3O2 B13658539 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine

Cat. No.: B13658539
M. Wt: 259.11 g/mol
InChI Key: JMMQJHPTBYGGDK-UHFFFAOYSA-N
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Description

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine is a chemical compound with the empirical formula C13H17BN2O2 and a molecular weight of 244.10 g/mol . This compound is notable for its unique structure, which includes a boron-containing dioxaborolane ring fused to an imidazo[1,2-a]pyridine core. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

The synthesis of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine typically involves the borylation of imidazo[1,2-a]pyridine derivatives. One common method includes the use of pinacolborane (HBpin) in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The reaction conditions often involve heating the mixture to a specific temperature, usually around 80-100°C, for several hours to ensure complete conversion.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and substrates used.

Scientific Research Applications

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism by which 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, which makes it useful in catalysis and molecular recognition . The imidazo[1,2-a]pyridine core can interact with biological targets, including enzymes and receptors, through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar compounds to 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine include:

The uniqueness of this compound lies in its combination of a boron-containing dioxaborolane ring with an imidazo[1,2-a]pyridine core, which imparts specific reactivity and stability useful in various applications.

Properties

Molecular Formula

C13H18BN3O2

Molecular Weight

259.11 g/mol

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine

InChI

InChI=1S/C13H18BN3O2/c1-12(2)13(3,4)19-14(18-12)9-5-6-17-8-10(15)16-11(17)7-9/h5-8H,15H2,1-4H3

InChI Key

JMMQJHPTBYGGDK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC(=CN3C=C2)N

Origin of Product

United States

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